N-(2-methoxyethyl)-4-phenylbenzamide
Overview
Description
N-(2-Methoxyethyl)-4-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyethyl group attached to the nitrogen atom and a phenyl group attached to the benzamide structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides (asos), target specific rna sequences to modulate biological functions .
Mode of Action
This can alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of pathways depending on their specific target rna .
Pharmacokinetics
They are highly bound to plasma proteins, and their concentrations decline in a multiphasic fashion, characterized by a fast initial distribution phase and then a much slower terminal elimination phase .
Result of Action
Asos, which share structural similarities, can cause changes at the rna level, which may alter protein translation or eliminate toxic rna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyethyl)-4-biphenylcarboxamide. For instance, phthalate concentrations in dust from various environments were found to be associated with room type, duration of occupancy, daily ventilation duration, window cleaning frequency, and indoor relative humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-4-phenylbenzamide typically involves the reaction of 4-phenylbenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)-4-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-(2-Methoxyethyl)-4-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
N-(2-Methoxyethyl)-p-nitroaniline: This compound has a similar structure but with a nitro group instead of a phenyl group.
N-(2-Acetoxyethyl)-p-nitroaniline: This compound has an acetoxyethyl group instead of a methoxyethyl group.
Uniqueness: N-(2-Methoxyethyl)-4-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxyethyl group provides solubility in organic solvents, while the phenyl group contributes to its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSBNBHOOPFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400254 | |
Record name | T6121856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88328-89-6 | |
Record name | T6121856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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